molecular formula C22H30O11 B13444212 (-)-Toddalolactone 3'-O-beta-D-glucopyranoside

(-)-Toddalolactone 3'-O-beta-D-glucopyranoside

Cat. No.: B13444212
M. Wt: 470.5 g/mol
InChI Key: YVMUBJPWZKUGBC-OOBAEQHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Toddalolactone 3’-O-beta-D-glucopyranoside is a naturally occurring compound found in various plant species. It is a glucoside derivative of toddalolactone, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside typically involves the glycosylation of toddalolactone with a suitable glucosyl donor. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions. The process may include steps such as protection and deprotection of functional groups to ensure the selective formation of the desired glucoside.

Industrial Production Methods

Industrial production of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can provide a sustainable and scalable source of the compound, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(-)-Toddalolactone 3’-O-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

    Substitution: The glucopyranoside moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.

    Medicine: Due to its therapeutic potential, (-)-Toddalolactone 3’-O-beta-D-glucopyranoside is being investigated for its role in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and formulations for various industrial applications.

Mechanism of Action

The mechanism of action of (-)-Toddalolactone 3’-O-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Quercetin 3-O-beta-D-glucopyranoside: Known for its antioxidant and anti-inflammatory properties.

    Kaempferol 3-O-beta-D-glucopyranoside: Exhibits antimicrobial and anticancer activities.

    Isorhamnetin 3-O-beta-D-glucopyranoside: Has been studied for its neuroprotective effects.

Uniqueness

(-)-Toddalolactone 3’-O-beta-D-glucopyranoside stands out due to its unique structural features and diverse biological activities. Its specific glycosylation pattern and the presence of the toddalolactone moiety contribute to its distinct properties and potential therapeutic applications.

Properties

Molecular Formula

C22H30O11

Molecular Weight

470.5 g/mol

IUPAC Name

6-[(2S)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C22H30O11/c1-22(2,33-21-19(28)18(27)17(26)14(9-23)32-21)15(24)7-11-12(29-3)8-13-10(20(11)30-4)5-6-16(25)31-13/h5-6,8,14-15,17-19,21,23-24,26-28H,7,9H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1

InChI Key

YVMUBJPWZKUGBC-OOBAEQHESA-N

Isomeric SMILES

CC(C)([C@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.